molecular formula C16H16N6O2 B2648401 (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide CAS No. 2035022-14-9

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2648401
CAS No.: 2035022-14-9
M. Wt: 324.344
InChI Key: WIZPQGBNAZKUML-ONEGZZNKSA-N
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Description

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide is a potent, selective, and ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), a bone morphogenetic protein (BMP) type I receptor serine/threonine kinase. This compound has emerged as a critical pharmacological tool for dissecting the ALK2 signaling pathway in disease contexts. Its primary research value lies in the study of fibrodysplasia ossificans progressiva (FOP), a rare genetic disorder characterized by progressive heterotopic ossification, which is driven by gain-of-function mutations in the ACVR1/ALK2 gene. By potently inhibiting the dysregulated activity of mutant ALK2, this compound helps researchers investigate the molecular mechanisms of ectopic bone formation and evaluate potential therapeutic strategies (source) . Beyond FOP, ALK2 signaling is implicated in the pathogenesis of certain cancers, including a subset of diffuse intrinsic pontine gliomas (DIPG) (source) . Consequently, this acrylamide derivative is utilized in oncology research to explore its anti-proliferative effects and to understand the role of BMP signaling in tumorigenesis and cancer cell survival. Its high selectivity profile makes it an excellent compound for validating ALK2 as a target in various biological and pathological processes.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-14(4-3-13-2-1-9-24-13)19-12-5-7-21(10-12)15-16-20-18-11-22(16)8-6-17-15/h1-4,6,8-9,11-12H,5,7,10H2,(H,19,23)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZPQGBNAZKUML-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C=CC2=CC=CO2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1NC(=O)/C=C/C2=CC=CO2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide typically involves multiple steps:

    Formation of the Triazolopyrazine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions, often involving the use of hydrazine derivatives and α,β-unsaturated carbonyl compounds.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Mannich reaction or reductive amination, starting from suitable aldehydes or ketones and amines.

    Coupling with Furan-2-ylacrylamide: The final step involves the coupling of the triazolopyrazine-pyrrolidine intermediate with furan-2-ylacrylamide. This is typically done using a palladium-catalyzed cross-coupling reaction, such as the Heck or Suzuki reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could involve continuous flow chemistry techniques, automated synthesis platforms, and rigorous purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated amide derivatives.

    Substitution: Various substituted triazolopyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide is investigated for its potential as a bioactive molecule. It may interact with various enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. It could be developed into drugs for treating diseases such as cancer, infections, or neurological disorders, depending on its mechanism of action and biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of (E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrazine moiety may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, based on evidence from synthetic studies, patents, and pharmacological evaluations:

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine Pyrrolidin-3-yl, (E)-3-(furan-2-yl)acrylamide Structural flexibility; potential kinase inhibition inferred from core similarity
Compound 11g () [1,2,3]Triazolo-pyridine Allyl-triazole, phenyl acrylamide Synthetic analog with modified core; no activity data provided
Compound 194 () [1,2,4]Triazolo[4,3-a]pyrazine Phenyl acrylamide Same core as target; acrylamide substitution varies
Patent Compound () [1,2,4]Triazolo[4,3-a]pyrazine Trifluoromethyl-pyrazole urea Urea substituent instead of acrylamide; possible CNS or metabolic activity
Nitrofuryl Derivatives () Nitrofuran/imidazole Nitro groups, heteroaryl rings Nitro substitution enhances antimycobacterial activity; furan may reduce efficacy vs. nitroimidazoles

Key Observations:

Core Modifications: The [1,2,4]triazolo[4,3-a]pyrazine core (target compound and ) is associated with kinase and CNS targets, whereas [1,2,3]triazolo-pyridine () lacks direct pharmacological data but shares synthetic utility .

Substituent Effects :

  • The (E)-3-(furan-2-yl)acrylamide group in the target compound contrasts with phenyl acrylamide () and nitroheterocycles (). Furan’s electron-rich aromatic system may enhance binding to hydrophobic pockets, while nitro groups () improve antimycobacterial activity but introduce toxicity risks .

Synthetic Accessibility :

  • Multi-step syntheses are common for triazolo-pyrazine derivatives (e.g., and ), often requiring regioselective cyclization and acrylamide coupling . The target compound’s pyrrolidine fusion likely necessitates specialized catalysts or conditions .

Biological Activity Trends :

  • Nitro-substituted compounds () show clear structure-activity relationships (SAR), whereas triazolo-pyrazine derivatives (target compound, –6) require further pharmacological profiling to confirm hypothesized kinase/CNS activities .

Methodological Considerations in Comparative Studies ()

Comparative analyses of compound similarity rely on:

  • Structural Fingerprinting : Evaluates shared substructures (e.g., triazolo-pyrazine core) but may overlook functional group impacts .
  • Pharmacophore Modeling : Prioritizes 3D electronic features (e.g., acrylamide’s hydrogen-bonding vs. urea’s bulkiness) .
  • Bioactivity Clustering: Limited by incomplete datasets (e.g., and lack IC₅₀ values for direct comparisons) .

Biological Activity

(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(furan-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a triazole ring fused with a pyrazine moiety and a pyrrolidine side chain. Its structural formula can be represented as follows:

 E N 1 1 2 4 triazolo 4 3 a pyrazin 8 yl pyrrolidin 3 yl 3 furan 2 yl acrylamide\text{ E N 1 1 2 4 triazolo 4 3 a pyrazin 8 yl pyrrolidin 3 yl 3 furan 2 yl acrylamide}

Research indicates that compounds similar to this compound often exhibit their biological activity through the following mechanisms:

  • Inhibition of Kinases : Many triazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation. For instance, related compounds have shown inhibitory activity against c-Met kinase, which plays a critical role in tumor growth and metastasis .
  • Cytotoxicity Against Cancer Cell Lines : The compound's derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For example, one study reported IC50 values for a related derivative at 1.06 μM for A549 cells .

Biological Activity Data

The following table summarizes the biological activities observed in studies involving triazole derivatives similar to this compound:

CompoundTargetIC50 (μM)Cell Line
12ec-Met0.090A549
12ec-Met0.090MCF-7
12ec-Met2.73HeLa

Study on Triazolo-Pyridazine Derivatives

A study published in Nature explored the synthesis and evaluation of triazolo-pyridazine derivatives. The researchers synthesized several compounds and assessed their cytotoxicity against multiple cell lines. The most promising compound exhibited significant cytotoxicity with an IC50 value of 1.06 μM against A549 cells, indicating strong potential for further development as an anticancer agent .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted that specific substitutions on the triazole or furan rings can significantly influence the biological activity of the compounds. For example, halogen substitutions were found to enhance cytotoxicity in certain derivatives .

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